molecular formula C12H16N2O B7879197 N-(m-tolyl)pyrrolidine-3-carboxamide

N-(m-tolyl)pyrrolidine-3-carboxamide

Cat. No.: B7879197
M. Wt: 204.27 g/mol
InChI Key: WMYWATDROGIHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(m-Tolyl)pyrrolidine-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research, belonging to the class of pyrrolidine carboxamides. This structural motif is found in compounds that have been investigated as potential inhibitors of biologically significant targets. For instance, pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis , a key enzyme in the mycobacterial fatty acid biosynthesis pathway . Inhibition of this pathway is a validated strategy for developing new antituberculosis agents, particularly against multidrug-resistant strains . Furthermore, related pyrrolidine carboxamide derivatives bearing sulphonamide functionalities have demonstrated significant antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria, and also exhibited antioxidant properties . Molecular docking studies suggest such compounds can bind effectively to specific parasite protein targets, underscoring the research utility of this chemotype in parasitology . The structural features of this compound, including the carboxamide linkage and the pyrrolidine ring, are often employed in the design of novel bioactive molecules due to their ability to engage in key hydrogen-bonding interactions with enzymatic targets. This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(3-methylphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-3-2-4-11(7-9)14-12(15)10-5-6-13-8-10/h2-4,7,10,13H,5-6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYWATDROGIHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

N-(m-tolyl)pyrrolidine-3-carboxamide serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties facilitate the enhancement of drug efficacy and specificity. Research indicates that derivatives of pyrrolidine carboxamides exhibit potent inhibitory activity against critical enzymes involved in disease pathways, such as InhA in Mycobacterium tuberculosis, which is a target for antitubercular agents .

Case Study: Antitubercular Agents

A study identified pyrrolidine carboxamides as effective inhibitors of InhA through high-throughput screening. The lead compound showed over 160-fold improvement in potency after optimization. This highlights the potential of this compound derivatives in combating multidrug-resistant tuberculosis .

Biochemical Research

Enzyme Inhibition Studies

The compound is extensively used in biochemical research to study enzyme inhibition and receptor binding. Its application provides insights into biological pathways and therapeutic targets. For instance, studies on its derivatives have shown their ability to inhibit BACE-1 enzyme activity with sub-micromolar potency, indicating potential applications in treating Alzheimer's disease .

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry for detecting and quantifying other compounds. Its unique chemical properties improve the accuracy of various testing protocols, making it valuable in both clinical and research settings .

Material Science

Development of Advanced Materials

In material science, this compound is explored for developing advanced materials, including polymers and coatings. Its unique chemical characteristics enhance durability and performance, making it suitable for applications requiring robust materials .

Agricultural Chemistry

Formulation of Agrochemicals

The compound finds application in agricultural chemistry, particularly in formulating agrochemicals. It contributes to the development of more effective pesticides and herbicides that are designed to be safer for the environment while maintaining efficacy against pests .

Summary Table of Applications

Field Application
PharmaceuticalIntermediate for drugs targeting neurological disorders; inhibitors for tuberculosis treatment
Biochemical ResearchEnzyme inhibition studies; receptor binding insights; analytical methods for compound detection
Material ScienceDevelopment of advanced materials like polymers and coatings
Agricultural ChemistryFormulation of effective and environmentally friendly agrochemicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural features and properties of N-(m-tolyl)pyrrolidine-3-carboxamide and related pyrrolidine carboxamides:

Compound Name Core Structure Substituents Molecular Weight* Physical State Reported Activity Reference
This compound Pyrrolidine-3-carboxamide Cyclohexyl (N1), m-tolyl (C3) ~299 g/mol† Not reported Not specified
1-Benzyl-N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide (4a) Pyrrolidine-3-carboxamide Benzyl (N1), indazol-5-yl (C3) Reported in study White solid Rho kinase inhibition
N-(1H-Indazol-5-yl)-1-(4-methoxybenzyl)pyrrolidine-3-carboxamide (4c) Pyrrolidine-3-carboxamide 4-Methoxybenzyl (N1), indazol-5-yl (C3) Reported in study White solid Rho kinase inhibition
1-(4-Bromobenzyl)-N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide (4d) Pyrrolidine-3-carboxamide 4-Bromobenzyl (N1), indazol-5-yl (C3) Reported in study Yellowish solid Rho kinase inhibition
N-Methylpyrrolidine-1-carbothioamide Pyrrolidine-1-carbothioamide Methyl (N1), thiocarboxamide (C1) 146.25 g/mol Colorless crystals Synthetic intermediate

†Calculated based on the formula C₁₈H₂₃N₂O₂ (cyclohexyl + pyrrolidine-3-carboxamide + m-tolyl).

Key Observations:

Substituent Effects on Physical Properties: The presence of bulky groups (e.g., cyclohexyl in the target compound vs. benzyl in 4a) may influence solubility and crystallinity. For instance, benzyl-substituted analogs (4a, 4c) are reported as white solids, while bromobenzyl-substituted 4d is a yellowish solid, suggesting halogenation impacts color .

Biological Activity :

  • While the target compound’s activity is unspecified, analogs like 4a–4d exhibit Rho kinase inhibitory activity, highlighting the importance of the indazolyl group at the carboxamide position for target engagement . Replacing indazolyl with m-tolyl (as in the target compound) may alter selectivity or potency.

Synthetic Routes :

  • Pyrrolidine carboxamides are typically synthesized via coupling reactions between pyrrolidine derivatives and activated carboxylic acids or isocyanates. For example, describes the synthesis of N-Methylpyrrolidine-1-carbothioamide using methyl isothiocyanate and pyrrolidine . The target compound’s synthesis likely involves similar strategies but with cyclohexyl and m-tolyl reagents.

Comparison with Non-Pyrrolidine Analogs

Compounds such as pyridinecarboxamides () and thiazole/pyrazole hybrids () differ fundamentally in core structure but share functional groups (e.g., carboxamide linkages). For example:

  • 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide () combines pyridine and pyrrolidine rings, enabling dual binding modes in drug discovery .
  • N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide () incorporates a thiazolyl-pyrazole moiety, expanding π-stacking interactions in receptor binding .

These examples underscore the diversity of carboxamide-containing compounds but highlight the unique conformational flexibility of pyrrolidine-based scaffolds compared to rigid heterocycles like pyridine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrrolidine-3-carboxamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Pyrrolidine-3-carboxamide derivatives are typically synthesized via carbodiimide-mediated coupling (e.g., DCC/DMAP) between pyrrolidine carboxylic acids and aryl amines. For example, refluxing in dichloromethane with stoichiometric DCC (0.12 mmol per 0.1 mmol substrate) yields N-pyrrole carboxamides . Optimization involves monitoring reaction progress via TLC/HPLC and adjusting solvent polarity (e.g., CH₂Cl₂ vs. THF) to improve yields. Stereochemical control may require chiral auxiliaries or catalysts .

Q. Which spectroscopic techniques are critical for characterizing N-(m-tolyl)pyrrolidine-3-carboxamide and its analogs?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regiochemistry and stereochemistry, particularly for distinguishing meta-substituted aryl groups (e.g., m-tolyl) . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups. X-ray crystallography resolves absolute configurations in crystalline derivatives .

Q. How do computational tools predict physicochemical properties like LogP and polar surface area for pyrrolidine-3-carboxamides?

  • Methodological Answer : Tools like Molinspiration or ACD/Labs calculate XLogP (e.g., 3.3 for a fluorophenyl analog ) and topological polar surface area (TPSA, ~49.4 Ų ). These parameters inform solubility and permeability in drug design. For accurate predictions, optimize 3D conformers using Gaussian or Schrödinger software and cross-validate with experimental HPLC retention times .

Advanced Research Questions

Q. What strategies resolve conflicting biological activity data in glucosylceramide synthase (GCS) inhibition studies for pyrrolidine-3-carboxamide analogs?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay variability (e.g., enzyme source, substrate concentration). Standardize assays using recombinant human GCS and validate with positive controls (e.g., Genz-529648). Structure-activity relationship (SAR) analysis can identify critical substituents; for example, hydroxyl groups at the 1-position enhance inhibitory potency . Dose-response curves and kinetic studies (e.g., Ki determination) clarify mechanistic differences .

Q. How can molecular docking elucidate the binding mode of this compound to viral protease targets like MERS-CoV PLpro?

  • Methodological Answer : Dock the compound into the active site of MERS-CoV PLpro (PDB: 4WME) using AutoDock Vina. Parameterize force fields (AMBER/CHARMM) for accurate ligand-protein interactions. Focus on hydrogen bonds between the carboxamide carbonyl and catalytic cysteine (Cys112). Validate docking poses with molecular dynamics simulations (50 ns) to assess binding stability .

Q. What experimental approaches differentiate diastereomers in pyrrolidine-3-carboxamide synthesis?

  • Methodological Answer : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers. For diastereomers, compare ¹H NMR coupling constants (J values) of adjacent protons on the pyrrolidine ring. NOESY experiments reveal spatial proximity between substituents (e.g., m-tolyl and carboxamide groups) .

Q. How do structural modifications (e.g., fluorination, trifluoromethyl groups) impact the pharmacokinetic profile of pyrrolidine-3-carboxamides?

  • Methodological Answer : Fluorination at the aryl ring (e.g., 2-fluorophenyl) increases metabolic stability by blocking cytochrome P450 oxidation. Trifluoromethyl groups enhance lipophilicity (ΔLogP ~+0.5) but may reduce solubility. Assess in vitro permeability via Caco-2 assays and metabolic stability in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.